molecular formula C15H21ClN6O2S B2379187 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 2034519-38-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide

货号: B2379187
CAS 编号: 2034519-38-3
分子量: 384.88
InChI 键: LCFJHLVOKRHUCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H21ClN6O2S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substitutions and a methanesulfonamide group attached to a chlorophenyl moiety. Its molecular formula is C13H16ClN5O2\text{C}_{13}\text{H}_{16}\text{ClN}_5\text{O}_2 with a molecular weight of approximately 343.435 g/mol. The structural complexity allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC₁₃H₁₆ClN₅O₂
Molecular Weight343.435 g/mol
Chemical StructureTriazine ring, sulfonamide

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific enzymatic sites, leading to either inhibition or activation of various biochemical pathways. This modulation can result in significant pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The triazine moiety is known for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of Gram-negative bacteria by interfering with their metabolic pathways .

Anti-inflammatory Effects

The methanesulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been reported to act as non-selective cyclooxygenase (COX) inhibitors, reducing inflammation in animal models . Specifically, the compound has shown potential in reducing carrageenan-induced edema in rats, suggesting its utility in treating inflammatory conditions.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : A study evaluating the inhibition of T3SS in pathogenic bacteria demonstrated that similar triazine derivatives could significantly reduce the secretion of virulence factors. This suggests that this compound may also possess similar inhibitory effects on bacterial virulence .
  • Pharmacological Screening : In a pharmacological screening assay for anti-inflammatory agents, compounds resembling the target compound exhibited substantial inhibition at concentrations as low as 50 μM. This indicates a promising therapeutic potential for inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3-chlorophenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the triazine core. Key steps include:

  • Triazine ring substitution : Reacting 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled pH (e.g., 8–10) to introduce dimethylamino groups .
  • Sulfonamide coupling : Using a chlorophenylmethanesulfonamide derivative and a methylene linker, with acetonitrile or DMSO as solvents at reflux temperatures (80–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Critical parameters : Reaction time and stoichiometry of dimethylamino group substitution significantly influence yield. Excess dimethylamine (1.5–2.0 equiv.) reduces side products .

Q. How can the crystal structure of this compound be resolved to confirm its molecular configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation in a polar aprotic solvent (e.g., DMF) at 4°C to obtain suitable crystals.
  • Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software for structure solution and refinement .
  • Validation : Check for R-factor convergence (<0.05) and validate geometry using tools like PLATON .

Common pitfalls : Poor crystal quality due to impurities; use recrystallization with activated charcoal to mitigate this.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus (concentrations: 10–100 µg/mL) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Controls : Include sulfamethoxazole (antimicrobial) and staurosporine (cytotoxicity) as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Optimize protonation states with PROPKA .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
  • QSAR : Correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with activity using Gaussian-based descriptors .

Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in biological activity data between structurally similar triazine-sulfonamide hybrids?

  • Comparative SAR table :

CompoundSubstituent (Triazine)IC₅₀ (µM, HeLa)LogPNotes
Target4,6-(NMe₂)₂12.32.8High solubility
Analog 14-OMe, 6-NMe₂45.73.1Reduced potency
Analog 24-Cl, 6-NMe₂8.93.4Improved activity
  • Hypothesis testing : Use ANOVA to determine if differences in LogP or steric bulk (e.g., Taft parameters) explain potency variations .
  • Meta-analysis : Aggregate data from >3 independent studies to identify trends in substituent effects .

Q. How can reaction mechanisms for sulfonamide-triazine bond formation be experimentally validated?

  • Isotopic labeling : Use ¹⁵N-labeled triazine to track bond formation via NMR .
  • Kinetic studies : Monitor reaction progress (HPLC) under varying temperatures (25–80°C) to derive activation energy (Arrhenius plot) .
  • Intermediate trapping : Add quenching agents (e.g., MeOH) at timed intervals to isolate and characterize intermediates (e.g., Schiff bases) via LC-MS .

Key insight : Nucleophilic substitution at the triazine C-2 position is rate-limiting .

Q. Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Q. How can regioselectivity challenges during triazine functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to control substitution patterns .
  • Solvent effects : Use DMF to enhance nucleophilicity of dimethylamine .
  • Catalysis : Add ZnCl₂ (10 mol%) to favor C-4 substitution .

Q. Data Reproducibility and Optimization

Q. What protocols ensure reproducibility in biological assays for this compound?

  • Standardized cell lines : Use ATCC-validated cells with passage numbers <20 .
  • Buffer consistency : Prepare assay buffers fresh (e.g., PBS with 0.1% BSA) to avoid pH drift .
  • Blinded scoring : Assign independent researchers to quantify results (e.g., cell viability via ImageJ) .

Q. How can synthetic yields be improved without compromising scalability?

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 h) with 20% higher yield .
  • Flow chemistry : Optimize residence time (5 min) and temperature (90°C) for continuous production .

属性

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-(3-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6O2S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-25(23,24)10-11-6-5-7-12(16)8-11/h5-8,17H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFJHLVOKRHUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。